molecular formula C13H18N2O2 B1394594 Methyl 4-amino-3-(piperidin-1-yl)benzoate CAS No. 1272756-52-1

Methyl 4-amino-3-(piperidin-1-yl)benzoate

Cat. No. B1394594
M. Wt: 234.29 g/mol
InChI Key: DHMBWTUCCQKRAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-amino-3-(piperidin-1-yl)benzoate” is a chemical compound with the CAS Number: 1272756-52-1. It has a molecular weight of 234.3 and its IUPAC name is methyl 4-amino-3-(1-piperidinyl)benzoate .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-3-(piperidin-1-yl)benzoate” can be represented by the InChI code: 1S/C13H18N2O2/c1-17-13(16)10-5-6-11(14)12(9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 4-amino-3-(piperidin-1-yl)benzoate” is a solid substance with a melting point of 119 - 120 degrees Celsius .

Scientific Research Applications

    Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

    Drug Discovery

    • Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

    Dipeptidyl Peptidase-4 Inhibitor

    • Piperidine derivatives are used in the development of dipeptidyl peptidase-4 inhibitors .
    • These inhibitors are used to improve glycemic control in diabetic rodent models .

    Antimicrobial Activity

    • Some piperidine derivatives have been synthesized and evaluated for their antimicrobial activity .
    • These compounds have been tested against E. coli (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (fungi) .

    Janus Kinase 3 (Jak3) Inhibitor

    • Piperidine derivatives are used in the development of Janus Kinase 3 (Jak3) inhibitors .
    • These inhibitors are used as an orally active immunosuppressant for autoimmune disease and transplant patients .

    Synthesis of Biologically Active Piperidines

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Safety And Hazards

The safety information available indicates that “Methyl 4-amino-3-(piperidin-1-yl)benzoate” may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

methyl 4-amino-3-piperidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-11(14)12(9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMBWTUCCQKRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-(piperidin-1-yl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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